molecular formula C16H26N2O6Si B1581142 Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]- CAS No. 60871-86-5

Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-

Cat. No. B1581142
CAS RN: 60871-86-5
M. Wt: 370.47 g/mol
InChI Key: NMWDYCNYWCIATE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-” is a chemical compound with the molecular formula C16H26N2O6Si . It is also known as 4-Nitro-N-[3-(triethoxysilyl)propyl]benzamide .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group, a nitro group, and a triethoxysilyl group attached to a propyl chain . The molecular weight is 370.473 Da .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 370.47, a density of 1.127g/cm^3, a melting point of 55 °C, a boiling point of 470.7°C at 760 mmHg, a flash point of >165°C, and a vapor pressure of 4.95E-09mmHg at 25°C . Its refractive index is 1.5127 .

Scientific Research Applications

Applications in Material Science and Chemistry

  • Corrosion Inhibition : Benzamide derivatives have been investigated for their role in corrosion inhibition, particularly for protecting metals against corrosion in acidic environments. Studies have shown that compounds like N-Phenyl-benzamide derivatives act as effective corrosion inhibitors for mild steel in acidic solutions, demonstrating high efficiency and strong adsorption at the metal/electrolyte interface (Mishra et al., 2018).
  • Polymer Synthesis : Research on benzamide-based monomers has led to the development of novel polymers with specific properties. For instance, the synthesis of poly(arylene ether amide)s containing trifluoromethyl groups via a nitro displacement reaction of AB-type monomers showcases the utility of nitrobenzamide derivatives in creating high-performance materials with desirable thermal properties (Lee & Kim, 2002).

Biochemical and Pharmaceutical Research

  • Antimicrobial Activity : Benzamide derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. Certain N-(substituted phenyl)-benzamide and phenylacetamide derivatives exhibited broad-spectrum antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Ertan et al., 2007).
  • Antiproliferative and Anticancer Activities : Studies on benzamide derivatives have also explored their potential in cancer treatment. For example, N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides were synthesized and screened for their antiproliferative activity against various cancer cell lines, identifying compounds with promising inhibitory effects and highlighting the role of benzamide derivatives in the development of novel anticancer drugs (Kumar et al., 2012).

properties

IUPAC Name

4-nitro-N-(3-triethoxysilylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O6Si/c1-4-22-25(23-5-2,24-6-3)13-7-12-17-16(19)14-8-10-15(11-9-14)18(20)21/h8-11H,4-7,12-13H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWDYCNYWCIATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3069435
Record name Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3069435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-

CAS RN

60871-86-5
Record name N-[3-(Triethoxysilyl)propyl]-p-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60871-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-N-(3-(triethoxysilyl)propyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060871865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3069435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitro-N-[3-(triethoxysilyl)propyl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.807
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-NITRO-N-(3-(TRIETHOXYSILYL)PROPYL)BENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0AYV2P3JA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

p-nitrobenzoic acid (10 g; 60 mmol) was added to 15 g thionylchloride. This mixture was heated during 2 h under reflux. Subsequently the thionylchloride was removed at reduced pressure. To the remainder γ-aminopropyltriethoxysilane (13,3 g; 60 mmol) was added, dissolved in 50 ml diethylether with 10 g triethylamine. After 2 h agitation at room temperature, the mixture was filtered. The filtrate was evaporated at reduced pressure. The remainder was washed in water, filtered, and dried at reduced pressure over KOH. Yield: 9,5 g (43%). Melting point 99° . . . 105° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
60 mmol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-
Reactant of Route 2
Reactant of Route 2
Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-
Reactant of Route 3
Reactant of Route 3
Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-
Reactant of Route 4
Reactant of Route 4
Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-
Reactant of Route 6
Reactant of Route 6
Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.